molecular formula C27H27N3O B2915281 1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-07-3

1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2915281
CAS No.: 847397-07-3
M. Wt: 409.533
InChI Key: OQRBWGHQXSZPJE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel synthetic small molecule featuring a benzimidazole core linked to a pyrrolidin-2-one ring. This specific structure is of significant interest in medicinal chemistry and neuroscience research. Compounds with a pyrrolidinone moiety tethered to a benzimidazole group have been investigated as potent and selective histamine H3 receptor antagonists . Antagonism of the H3 receptor is a validated therapeutic strategy for enhancing the release of neurotransmitters such as acetylcholine and dopamine in the brain . Consequently, this compound is a valuable research chemical for preclinical studies aimed at understanding cognitive function, and may have broad efficacy in animal models related to cognitive deficits and neuropsychiatric disorders . Furthermore, the benzimidazole scaffold is a privileged structure in medicinal chemistry, known to confer affinity for various biological targets and is associated with a range of pharmacological activities, making derivatives useful tool compounds in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-19-14-20(2)16-23(15-19)30-18-22(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)13-12-21-8-4-3-5-9-21/h3-11,14-16,22H,12-13,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRBWGHQXSZPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to explore its biological activity, focusing on relevant research findings, case studies, and data tables that illustrate its effects and mechanisms of action.

Chemical Structure

The compound features several key structural components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Benzo[d]imidazole Moiety : Known for its biological activity.
  • Phenethyl Group : Contributes to the compound's lipophilicity and receptor interactions.

These structural characteristics are essential for understanding the compound's biological activity.

ComponentDescription
PyrrolidineNitrogen-containing heterocycle, influences binding affinity
Benzo[d]imidazoleAssociated with various pharmacological effects
PhenethylEnhances lipophilicity and receptor interaction

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial : Compounds with benzo[d]imidazole structures have shown antimicrobial properties.
  • CNS Activity : The pyrrolidine structure is often linked to central nervous system (CNS) effects, potentially acting on GABA receptors.
  • Anti-inflammatory : Similar compounds have demonstrated anti-inflammatory effects in various models.

The biological activity of this compound may be attributed to its interaction with specific receptors in the body. For instance, it may act as an agonist or antagonist at GABA-A receptors, leading to CNS depression or anxiolytic effects. The binding affinity and efficacy can vary significantly based on the structural modifications present in the compound.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of related benzo[d]imidazole derivatives. The results indicated that these compounds displayed significant activity against various bacterial strains, suggesting that This compound could exhibit similar effects due to its structural similarities.

Study 2: CNS Effects

In another study focusing on CNS-active compounds, researchers found that derivatives with pyrrolidine rings showed enhanced binding affinity for GABA-A receptors. This suggests potential anxiolytic or sedative effects for the compound , warranting further investigation into its pharmacodynamics.

Research Findings

Recent studies have provided insights into the synthesis and characterization of this compound, revealing potential pathways for its development as a therapeutic agent.

Synthesis Pathways

The synthesis of This compound can be approached through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the pyrrolidine ring.
  • Functionalization of Benzo[d]imidazole : Modifying existing benzo[d]imidazole derivatives to enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include substitutions on the phenyl ring, benzimidazole group, and pyrrolidinone core. These modifications influence biological activity, solubility, and metabolic stability. Below is a comparative analysis:

Compound Name Core Structure Substituents Key Properties/Activity Reference
Target Compound :
1-(3,5-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Pyrrolidin-2-one - 3,5-Dimethylphenyl
- Phenethyl-linked benzimidazole
Hypothesized enhanced lipophilicity and CNS penetration due to phenethyl group. No direct activity data available. (Analog: CAS 862828-16-8)
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (24b) Pyrrolidin-2-one - 3,5-Dichloro-2-hydroxyphenyl
- 5-Fluoro-benzimidazole
High cytotoxicity against A549 lung cancer cells (IC₅₀ ~ 2.1 µM). Enhanced activity attributed to electron-withdrawing Cl and F substituents.
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one (21b) Pyrrolidin-2-one - 3,5-Dichloro-2-hydroxyphenyl
- Unsubstituted benzimidazole
Moderate anticancer activity (IC₅₀ ~ 8.5 µM). Lower potency than 24b, highlighting fluorine’s role in bioactivity.
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one (CAS 862828-16-8) Pyrrolidin-2-one - 2,5-Dimethylphenyl
- Benzyl-linked benzimidazole
Antimicrobial activity reported (not quantified). Discontinued due to synthesis challenges.
1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole Imidazole - 3,5-Dimethylphenyl
- 4,5-Dimethylimidazole
Structural analog with no direct bioactivity data. Crystallographic studies confirm planar aromatic stacking.

Physicochemical Properties

  • Melting Points :
    • 24b : 183–184°C
    • 21b : 231–232°C

      Higher melting points in dichloro-substituted derivatives correlate with increased crystallinity.
  • Spectral Data :
    • 21b : ¹H NMR (DMSO-d₆) δ 2.76–2.86 (m, CH₂CO), 13.08 ppm (s, NH) .
    • 24b : IR (KBr) νmax 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .

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